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Compound of Interest

Compound Name:
6-Nitrobenzo[d]thiazole-2-

carbonitrile

Cat. No.: B065249 Get Quote

Characterization of 6-Nitrobenzo[d]thiazole-2-
carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and

experimental protocols relevant to the characterization of 6-Nitrobenzo[d]thiazole-2-
carbonitrile. Due to the limited availability of directly published complete datasets for this

specific molecule, this guide synthesizes information from closely related 6-nitrobenzothiazole

and 2-cyanobenzothiazole derivatives to present a robust, predictive characterization

framework for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Nitrobenzo[d]thiazole-
2-carbonitrile, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.90 d ~2.5 1H H-7

~8.40 dd ~9.0, 2.5 1H H-5

~8.10 d ~9.0 1H H-4

Note: Chemical shifts for aromatic protons in nitro-substituted benzothiazole systems are

expected in the downfield region.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm) Assignment

~155.0 C-2

~150.0 C-7a

~145.0 C-6

~135.0 C-3a

~125.0 C-4

~122.0 C-5

~120.0 C-7

~115.0 -C≡N

Note: Aromatic carbons in benzothiazoles typically resonate between 110-160 ppm. The

carbon attached to the nitro group (C-6) is expected to be significantly deshielded.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~2230 C≡N (Nitrile) stretching

~1520, ~1340 Asymmetric and symmetric NO₂ stretching

~1600-1450 Aromatic C=C and C=N stretching

Note: The characteristic nitrile stretch is a sharp band, while the nitro group gives rise to two

strong absorptions.

Table 4: Predicted Mass Spectrometry Data

m/z Assignment

205.00 [M]⁺ (Molecular Ion)

175.00 [M - NO]⁺

159.00 [M - NO₂]⁺

132.00 [M - NO₂ - HCN]⁺

Note: The molecular formula for 6-Nitrobenzo[d]thiazole-2-carbonitrile is C₈H₃N₃O₂S, with a

molecular weight of 205.19 g/mol .[2]

Experimental Protocols
2.1. Proposed Synthesis of 6-Nitrobenzo[d]thiazole-2-carbonitrile

A plausible synthetic route to 6-Nitrobenzo[d]thiazole-2-carbonitrile involves the nitration of a

2-substituted benzothiazole precursor. A common precursor for many 6-nitro-benzothiazole

derivatives is 2-amino-6-nitrobenzothiazole, which can be synthesized from p-nitroaniline.[3][4]

The subsequent conversion of the 2-amino group to a 2-cyano group can be achieved through

a Sandmeyer-type reaction. A more direct approach could involve the dehydration of a

corresponding amide or oxidation of an aldehyde, though the synthesis of the 2-formyl-6-

nitrobenzothiazole precursor would be required.
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A general procedure for the synthesis of a related compound, 2-cyanobenzothiazole, involves

the dehydration of 2-benzothiazolecarboxamide using a dehydrating agent like phosphorus

oxychloride.[5]

Starting Material Intermediate Synthesis Final Product Synthesis

p-Nitroaniline 2-Amino-6-nitrobenzo[d]thiazoleKSCN, Br₂, Acetic Acid 6-Nitrobenzo[d]thiazole-
2-carbonitrile

Sandmeyer Reaction
(NaNO₂, HCl, CuCN)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 6-Nitrobenzo[d]thiazole-2-carbonitrile.

2.2. Spectroscopic Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or

the residual solvent peak.

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower

natural abundance of ¹³C, a greater number of scans is typically required.

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is

typically reported in wavenumbers (cm⁻¹).

2.2.3. Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass-to-

charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Biological Context and Potential Applications
Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due

to their wide range of pharmacological activities.[6][7] These activities include anticancer,

antimicrobial, anti-inflammatory, and antidiabetic properties.[7][8] The incorporation of a nitro

group can modulate the electronic properties and biological activity of the benzothiazole

scaffold.[1] While specific biological data for 6-Nitrobenzo[d]thiazole-2-carbonitrile is not

widely published, its structural motifs suggest potential for investigation in these therapeutic

areas. For instance, various substituted benzothiazoles have been explored as potential

anticancer agents.[6][9]

Benzothiazole Scaffold
(Privileged Structure)

6-Nitrobenzo[d]thiazole-2-carbonitrile

6-Nitro Substitution 2-Cyano Substitution

Potential Biological Activities
(Anticancer, Antimicrobial, etc.)

Hypothesized Relationship

Click to download full resolution via product page

Caption: Structural contributions to the potential bioactivity of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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